molecular formula C19H26O2 B1197268 Androst-5-ene-3,17-dione CAS No. 571-36-8

Androst-5-ene-3,17-dione

Cat. No.: B1197268
CAS No.: 571-36-8
M. Wt: 286.4 g/mol
InChI Key: SQGZFRITSMYKRH-QAGGRKNESA-N
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Description

5-Androstenedione, also known as androst-5-ene-3,17-dione, is a steroid hormone and a prohormone of testosterone. It is structurally similar to 4-androstenedione, differing only in the position of a carbon-carbon double bond. This compound is naturally produced in the body by the adrenal glands and gonads and serves as a precursor to both testosterone and estrone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-androstenedione typically involves the oxidation of dehydroepiandrosterone (DHEA). One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of 5-androstenedione.

Industrial Production Methods

Industrial production of 5-androstenedione often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert plant sterols into 5-androstenedione through a series of biotransformation steps. This method is favored for its efficiency and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Androstenedione undergoes various chemical reactions, including:

    Oxidation: Conversion to other steroids such as testosterone.

    Reduction: Formation of 5-androstenediol.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Testosterone: Through oxidation.

    5-Androstenediol: Through reduction.

    Various substituted steroids: Through substitution reactions.

Scientific Research Applications

5-Androstenedione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroids.

    Biology: Studied for its role in steroidogenesis and hormone regulation.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain endocrine disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.

Mechanism of Action

5-Androstenedione exerts its effects primarily through its conversion to testosterone and estrone. The enzyme 17β-hydroxysteroid dehydrogenase catalyzes the reduction of 5-androstenedione to testosterone, which then binds to androgen receptors to exert its biological effects. Similarly, aromatase converts 5-androstenedione to estrone, which can then be converted to estradiol and bind to estrogen receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Androstenedione: Differing only in the position of the double bond.

    Dehydroepiandrosterone (DHEA): A precursor to both 5-androstenedione and 4-androstenedione.

    Testosterone: The primary androgen hormone derived from 5-androstenedione.

Uniqueness

5-Androstenedione is unique in its specific role as a prohormone for both testosterone and estrone. Its structural difference from 4-androstenedione, while subtle, results in distinct metabolic pathways and biological effects. This makes it a valuable compound for research and therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-16H,4-11H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZFRITSMYKRH-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(=O)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862217
Record name Androst-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-36-8
Record name Androst-5-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Androstene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Androst-5-ene-3,17-dione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12873
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Record name Androst-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEE11L5C3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name androst-5-ene-3,17-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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